molecular formula C17H22N2O3 B3165108 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid CAS No. 896514-65-1

4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

Cat. No.: B3165108
CAS No.: 896514-65-1
M. Wt: 302.37 g/mol
InChI Key: UKRLJDFVUDEKTF-UHFFFAOYSA-N
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Description

4-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid (CAS 896514-65-1) is a high-purity chemical compound with the molecular formula C 17 H 22 N 2 O 3 and a molecular weight of 302.37 . This molecule features a benzoic acid group linked to a 4-cyclopentylpiperazine moiety via a carbonyl linker, making it a valuable intermediate in medicinal chemistry and drug discovery research. The 4-(4-Cyclopentylpiperazine-1-carbonyl)benzoic acid structure serves as a key synthetic building block. The piperazine scaffold is a privileged structure in drug design, and its incorporation into larger molecules can modulate their physicochemical and pharmacological properties . The terminal benzoic acid group provides a versatile handle for further chemical derivatization, particularly through amide bond or ester formation, allowing researchers to conjugate this fragment to various other chemical entities . Compounds sharing this core structural motif have been investigated in pharmaceutical research for various therapeutic applications. Patent literature indicates that similar molecules have been designed as histamine H3 receptor ligands and as active components in potential treatments for conditions like obesity . Furthermore, the piperazine-carbonyl-phenyl architecture is found in molecules studied as pyruvate kinase (PKR) activators for treating hematological conditions such as pyruvate kinase deficiency and anemia . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(13-5-7-14(8-6-13)17(21)22)19-11-9-18(10-12-19)15-3-1-2-4-15/h5-8,15H,1-4,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLJDFVUDEKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid typically involves the reaction of 4-cyclopentylpiperazine with benzoic acid derivatives under controlled conditions. One common method involves the use of an acid-base reaction to convert the benzoic acid into its ionic form, which can then react with the piperazine derivative to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a catalyst

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of advanced materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Piperazine Substituent Molecular Formula Key Properties
4-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid Cyclopentyl C₁₇H₂₂N₂O₃ High lipophilicity (logP ~3.5), moderate solubility in organic solvents
2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid Acetyl C₁₄H₁₆N₂O₄ Increased polarity due to acetyl group; lower logP (~1.8); improved aqueous solubility
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic Acid 2-Chlorobenzoyl C₁₉H₁₆ClN₂O₄ Electron-withdrawing Cl enhances stability; potential cytotoxicity concerns
4-(4-Methylpiperazine-1-carbonyl)benzoic Acid Methyl C₁₃H₁₆N₂O₃ Lower molecular weight (276.29 g/mol); moderate lipophilicity (logP ~2.1)

Key Observations :

  • Chlorobenzoyl and acetyl groups introduce electronic effects (electron-withdrawing vs. electron-donating), influencing reactivity and target binding .

Positional Isomerism on the Benzoic Acid Core

The position of the piperazine-carbonyl group on the benzoic acid ring affects steric and electronic interactions:

Compound Substitution Position Biological Relevance
4-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid Para (4-) Optimal spatial arrangement for target binding; common in drug design
2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid Ortho (2-) Steric hindrance near carboxylic acid may reduce binding affinity
4-[(4-Ethylpiperazin-1-yl)methyl]benzoic Acid Para with methylene spacer Increased flexibility may improve binding to flexible targets

Key Observations :

  • Para substitution is prevalent in bioactive compounds (e.g., anti-HIV agents in ), suggesting favorable pharmacodynamics.
  • Methylene spacers (e.g., in ) add conformational flexibility, which may enhance interaction with dynamic binding pockets .

Biological Activity

4-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid (CAS No. 896514-65-1) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a cyclopentylpiperazine group through a carbonyl connection. The structural formula can be represented as follows:

C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Key Properties:

  • Molecular Weight: 246.30 g/mol
  • Solubility: Soluble in organic solvents, limited solubility in water.

The biological activity of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound is believed to modulate neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways, which are critical in neuropharmacology.

1. Antidepressant Activity

Research has indicated that compounds with similar piperazine structures exhibit antidepressant-like effects. In animal models, the administration of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid has shown a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent.

2. Antitumor Effects

In vitro studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer cells.

3. Neuroprotective Properties

Preliminary studies suggest that the compound may offer neuroprotective effects against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

A series of case studies have evaluated the efficacy of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid in various biological assays:

Study TypeFindingsReference
In vitro cytotoxicitySignificant inhibition of cancer cell growth
Behavioral assaysReduced depressive-like symptoms in rodents
NeuroprotectionDecreased markers of oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid, and how can purity be ensured?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI, HOBt) to activate the benzoic acid moiety for coupling with 4-cyclopentylpiperazine. Anhydrous acetonitrile is a suitable solvent, with stirring at room temperature for 12–24 hours .
  • Purification : Post-reaction, isolate the product via liquid-liquid extraction (ethyl acetate/water), followed by recrystallization from ethanol. Monitor purity using TLC and confirm via elemental analysis (>98% purity) .
  • Characterization : Employ 1^1H/13^{13}C NMR to verify carbonyl and piperazine proton environments (e.g., δ ~3.1–3.8 ppm for piperazine CH2_2 groups) and IR spectroscopy to confirm carbonyl stretching (~1610–1680 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as piperazine derivatives may cause irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers validate the structural integrity of synthesized batches?

  • Analytical Workflow :

  • Spectroscopy : Compare NMR data with literature values for piperazine carbonyls (e.g., 13^{13}C NMR δ ~168–172 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ via ESI-MS) and isotopic patterns matching the molecular formula (C18_{18}H24_{24}N2_2O3_3) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Process Optimization :

  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to reduce side-product formation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Temperature Control : Gradual warming (0°C → room temperature) may enhance regioselectivity during piperazine coupling .
    • Contradiction Note : While EDCI/HOBt in acetonitrile yields ~39–71% in small-scale reactions , scaling may require continuous flow reactors to maintain efficiency .

Q. How can researchers resolve discrepancies in spectroscopic data across studies?

  • Troubleshooting Framework :

  • Solvent Artifacts : Check for residual solvent peaks in NMR (e.g., DMSO-d6_6 at δ 2.5 ppm). Repurify via column chromatography if necessary .
  • Tautomerism : Investigate pH-dependent shifts in IR spectra, as the benzoic acid group may exist in protonated/deprotonated states .
  • Crystallography : For ambiguous cases, obtain single-crystal X-ray data to unambiguously assign stereochemistry .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

  • Biochemical Assays :

  • Receptor Binding : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs), noting the cyclopentyl group’s role in hydrophobic interactions .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms via stopped-flow kinetics, leveraging the benzoic acid moiety’s zinc-binding potential .
  • Molecular Dynamics (MD) : Simulate docking poses with homology-modeled proteins to predict binding pockets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on solubility and stability?

  • Case Study :

  • Solubility : If a study reports poor aqueous solubility but another claims moderate solubility in PBS (pH 7.4), verify the compound’s ionization state (pKa ~4.2 for benzoic acid). Use co-solvents (e.g., DMSO ≤1%) for in vitro assays .
  • Stability : Discrepancies in shelf-life may arise from storage conditions. Store at −20°C under argon to prevent hydrolysis of the carbonyl group .

Methodological Resources

  • Synthesis Protocols : Refer to carbodiimide-mediated coupling in .
  • Analytical Standards : Cross-validate NMR shifts with piperazine derivatives in .
  • Safety Guidelines : Follow and for hazard mitigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid
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4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.